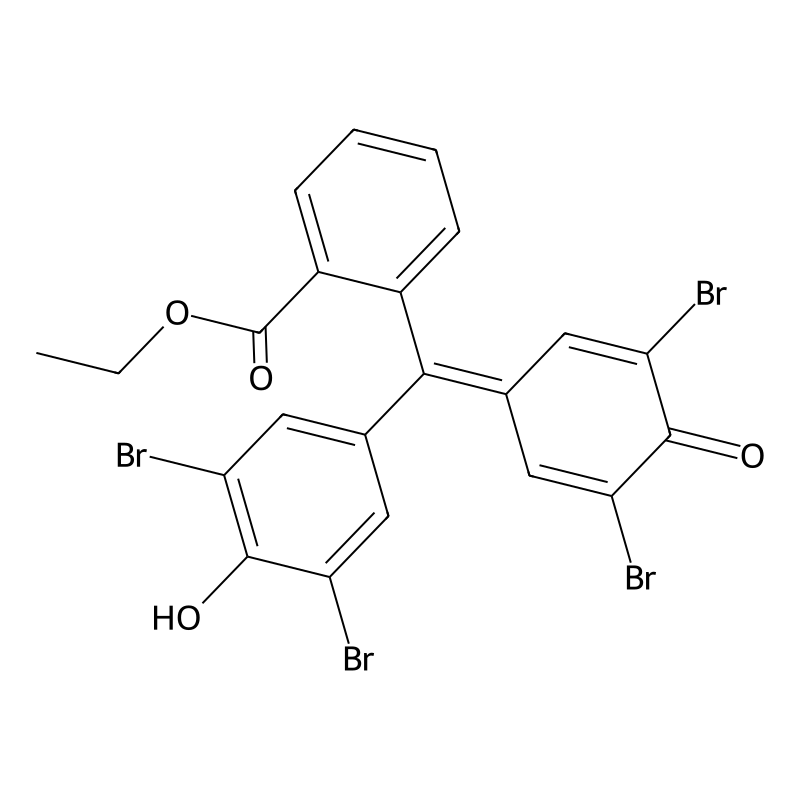Tetrabromophenolphthalein ethyl ester

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Fluorescent Indicator:
Like TP, TBPEE exhibits fluorescence properties, making it a valuable tool in various research applications. Its fluorescence intensity changes in response to changes in pH, allowing it to be used as a pH indicator. This property has been utilized in studies of membrane transport and intracellular pH regulation in various cell types [, ].
Cellular Labeling:
TBPEE's ability to bind to specific cellular components, particularly membranes, makes it useful for cell labeling. Researchers have employed TBPEE to label neurons and epithelial cells for microscopic visualization and functional studies [, ].
Calcium Ion Detection:
TBPEE demonstrates the ability to fluoresce in the presence of calcium ions (Ca2+). This property has been explored for detecting intracellular calcium fluctuations in various cell types, offering insights into cellular signaling pathways and calcium-dependent processes [].
Tetrabromophenolphthalein ethyl ester is a synthetic compound derived from phenolphthalein, characterized by the presence of four bromine atoms and an ethyl ester functional group. Its chemical formula is , and it has a molecular weight of approximately 700.05 g/mol. This compound is primarily used as an indicator in various
- Proton Transfer Reactions: It participates in proton-transfer reactions with various amines, where the formation of hydrogen-bonded complexes can occur before proton transfer. These reactions have been studied extensively, revealing that the kinetics are influenced by steric factors rather than equilibrium constants alone .
- Acid-Base Indicator Behavior: The compound exhibits color changes at different pH levels, functioning as a pH indicator. In acidic solutions, it remains colorless, while in alkaline conditions, it turns pink, indicating its utility in titrations and other analytical methods .
The synthesis of tetrabromophenolphthalein ethyl ester typically involves the bromination of phenolphthalein followed by esterification with ethyl alcohol. The general steps include:
- Bromination: Phenolphthalein is treated with bromine in an appropriate solvent to introduce bromine atoms at specific positions on the aromatic rings.
- Esterification: The brominated product is then reacted with ethanol in the presence of an acid catalyst to form the ethyl ester.
These reactions require careful control of conditions to ensure proper substitution and yield of the desired product.
Tetrabromophenolphthalein ethyl ester has several applications:
- pH Indicator: Its primary use is as a pH indicator in titrations and other analytical procedures due to its clear color change.
- Optical Sensors: It has been incorporated into ion-selective optical sensors for detecting cationic surfactants and other ions in solution .
- Laboratory Reagents: The compound serves as a reagent in various chemical analyses, particularly in determining acid dissociation constants and other spectrophotometric studies .
Studies have focused on the interactions of tetrabromophenolphthalein ethyl ester with various amines and other chemical species. Notably, research has shown that the kinetics of these interactions can be influenced by temperature and steric hindrance, leading to complex formation prior to proton transfer . Additionally, its distribution between aqueous solutions and polymeric phases has implications for its use in sensor technology .
Several compounds share structural similarities with tetrabromophenolphthalein ethyl ester. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Bromothymol Blue | Contains bromine; pH indicator | Changes color from yellow to blue at pH 6.0-7.6 |
| Phenol Red | A sulfonated phenol derivative; pH indicator | Color change from yellow to red at pH 6.8-8.4 |
| Tetrabromofluorescein | Fluorescent dye; used in biological assays | Exhibits fluorescence under UV light |
Tetrabromophenolphthalein ethyl ester is unique due to its specific bromination pattern and its role as both a colorimetric indicator and a component in optical sensors, distinguishing it from other indicators that may not possess such dual functionality.








